molecular formula C15H11F2NO3 B5878994 4-(acetylamino)phenyl 2,6-difluorobenzoate CAS No. 5363-88-2

4-(acetylamino)phenyl 2,6-difluorobenzoate

Cat. No. B5878994
CAS RN: 5363-88-2
M. Wt: 291.25 g/mol
InChI Key: IPYSSVFCPXEQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 2,6-difluorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DFB or diflubenzuron and is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 2,6-difluorobenzoate involves the inhibition of chitin synthesis in insects and parasites. Chitin is a structural polysaccharide that is essential for the growth and development of these organisms. By inhibiting chitin synthesis, diflubenzuron disrupts the normal growth and development of insects and parasites, leading to their death.
Biochemical and Physiological Effects
4-(Acetylamino)phenyl 2,6-difluorobenzoate has been shown to have low toxicity in mammals and is generally considered safe for use in the environment. However, some studies have reported potential adverse effects on non-target organisms such as aquatic invertebrates and birds. Further research is needed to fully understand the biochemical and physiological effects of diflubenzuron on these organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(acetylamino)phenyl 2,6-difluorobenzoate in lab experiments is its high specificity for insects and parasites. This allows researchers to selectively target these organisms without harming other non-target organisms. However, one of the limitations of using diflubenzuron is its low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are many potential future directions for the study of 4-(acetylamino)phenyl 2,6-difluorobenzoate. Some of these include:
1. Developing new synthetic methods for diflubenzuron that are more efficient and cost-effective.
2. Studying the potential use of diflubenzuron in combination with other insecticides or drugs to enhance its effectiveness.
3. Investigating the potential use of diflubenzuron in nanotechnology and materials science for the synthesis of new materials and compounds.
4. Studying the potential effects of diflubenzuron on non-target organisms and developing strategies to minimize these effects.
Conclusion
In conclusion, 4-(acetylamino)phenyl 2,6-difluorobenzoate is a chemical compound that has many potential applications in various fields. Its high specificity for insects and parasites makes it a valuable tool for researchers studying these organisms. However, further research is needed to fully understand its biochemical and physiological effects and to develop new synthetic methods and applications for diflubenzuron.

Synthesis Methods

The synthesis of 4-(acetylamino)phenyl 2,6-difluorobenzoate involves the reaction of 2,6-difluorobenzoic acid with acetic anhydride and aniline in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. This synthesis method is well-established and has been used in many research studies.

Scientific Research Applications

4-(Acetylamino)phenyl 2,6-difluorobenzoate has been extensively studied for its applications in various fields such as agriculture, medicine, and materials science. In agriculture, diflubenzuron is used as an insecticide to control the growth and development of insect pests. In medicine, diflubenzuron has been studied for its potential use in treating parasitic infections such as malaria and schistosomiasis. In materials science, diflubenzuron has been used as a precursor for the synthesis of various organic compounds and polymers.

properties

IUPAC Name

(4-acetamidophenyl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c1-9(19)18-10-5-7-11(8-6-10)21-15(20)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYSSVFCPXEQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354723
Record name (4-acetamidophenyl) 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetamidophenyl) 2,6-difluorobenzoate

CAS RN

5363-88-2
Record name (4-acetamidophenyl) 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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